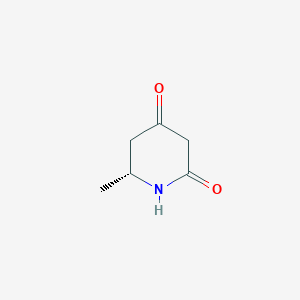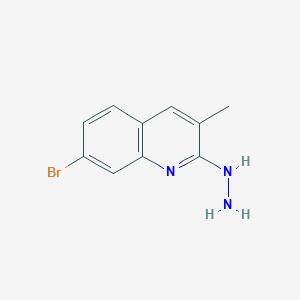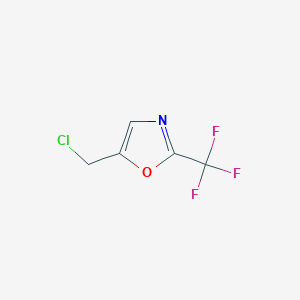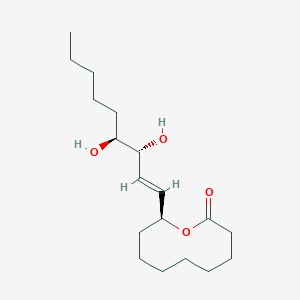![molecular formula C9H8BrNO2 B12958441 3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one is a heterocyclic compound that features a unique oxepine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a dihydrooxepine precursor followed by cyclization with a pyridine derivative. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxepine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxepinone derivative .
Scientific Research Applications
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of oxepine derivatives, including their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxepine ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
8,9-Dihydrooxepino[4,3-b]pyridin-5(7H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chloro-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one:
Uniqueness
This enhances its versatility in synthetic applications and its potential as a pharmacophore in drug development .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-8,9-dihydro-7H-oxepino[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C9H8BrNO2/c10-6-4-7-8(11-5-6)2-1-3-13-9(7)12/h4-5H,1-3H2 |
InChI Key |
KICUIZMMEBOOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)C(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)


![(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B12958386.png)







